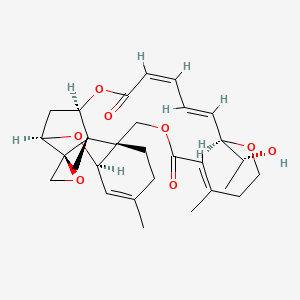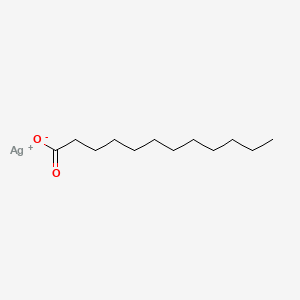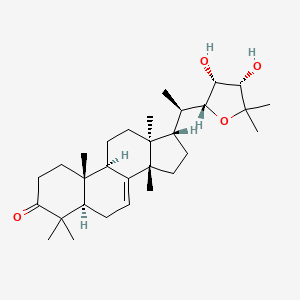
ロリジンE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roridin E is a macrocyclic trichothecene mycotoxin produced by fungi such as Myrothecium roridum and Podostroma cornu-damae . It is known for its potent antiproliferative activity against cancer cell lines and has been studied for its medicinal properties, including antioxidant, anticancer, and wound-healing effects .
科学的研究の応用
Roridin E has a wide range of scientific research applications due to its potent biological activities . In chemistry, it is used as a biomarker for poisonous fungal extracts . In biology and medicine, Roridin E has been studied for its anticancer properties, particularly against breast cancer cell lines . It also exhibits antiviral and antifungal activities, making it a valuable compound for pharmaceutical research .
作用機序
Target of Action
Roridin E, a macrocyclic trichothecene mycotoxin, primarily targets receptor tyrosine kinases such as FGFR3, IGF-1R, PDGFRβ, and TrkB . These receptors play crucial roles in cell growth, differentiation, and metabolism. Roridin E also acts on the Transient receptor potential cation channel subfamily A member 1 .
Mode of Action
Roridin E inhibits the receptor tyrosine kinases FGFR3, IGF-1R, PDGFRβ, and TrkB, and induces cytotoxicity in multiple breast cancer cell lines . It is widely accepted that the major mode of action of trichothecene toxicosis, which includes Roridin E, is the inhibition of protein synthesis in eukaryotes . This inhibition occurs at ribosomes during all three stages of protein synthesis: initiation, elongation, and termination .
Biochemical Pathways
Roridin E affects the protein synthesis pathway by inhibiting peptidyl transferase activity, thereby preventing the formation of peptide bonds during protein synthesis . This disruption of protein synthesis can lead to a range of downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound has potent antiproliferative activity against cancer cell lines . The presence of a 12’-hydroxyl group has been found to significantly reduce the cytotoxicity of Roridin E .
Result of Action
The primary result of Roridin E’s action is the inhibition of protein synthesis, leading to cytotoxic effects. This can result in cell death, particularly in cancer cells . Roridin E has been shown to induce cytotoxicity in multiple breast cancer cell lines and inhibit proliferation in a panel of additional cancer cell lines .
Action Environment
The production of Roridin E by certain mold species is influenced by environmental conditions such as temperature and CO2 levels . For instance, the biosynthesis of Roridin E was significantly increased at the highest temperature (35 °C), while its production was influenced by the CO2 concentration . These results suggest that environmental factors can influence the action, efficacy, and stability of Roridin E.
生化学分析
Biochemical Properties
Roridin E interacts with cellular components directly, inhibiting protein synthesis . The most important structural features causing the biological activities of trichothecenes, including Roridin E, are the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus, and the structure and position of the side-chain .
Cellular Effects
Roridin E has been associated with a number of acute and chronic respiratory tract health problems . It may also disrupt the synthesis of DNA, RNA, and protein, which can impact every cell in the body . Even low levels of exposure to macrocyclic trichothecenes like Roridin E can cause severe neurological damage, immunosuppression, endocrine disruption, cardiovascular problems, and gastrointestinal distress .
Molecular Mechanism
Roridin E exerts its effects at the molecular level primarily through the inhibition of protein synthesis . It reacts directly with cellular components, leading to increased lipid peroxidation and inhibition of electron transport activity in the mitochondria .
Temporal Effects in Laboratory Settings
It is known that Roridin E is a stable molecule, which makes it difficult to remove once it enters the food and feed chain .
Metabolic Pathways
The synthesis of mycotoxins like Roridin E by moulds is genetically determined and closely related to primary metabolic pathways, such as amino acid and fatty acid metabolism . The actual toxin production is modulated by environmental factors such as substrate composition and quality, humidity, and temperature .
Transport and Distribution
It is known that mycotoxins like Roridin E can enter the food and feed chain and are extremely difficult to remove, suggesting they may be widely distributed within an organism .
Subcellular Localization
Given its ability to inhibit protein synthesis, it is likely that it interacts with ribosomes, which are found in every cell and play a central role in protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Roridin E can be isolated from the culture medium of fungi like Myrothecium roridum and Podostroma cornu-damae . The isolation process involves culturing the fungi in a nutrient medium, followed by extraction with organic solvents such as ethyl acetate. The extract is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Roridin E involves optimizing submerged culture conditions to increase its yield. Factors such as medium initial pH, incubation time, and agitation speed are optimized using response surface methodology. For instance, an initial pH of 4.0, an incubation time of approximately 13 days, and an agitation speed of 63 rpm have been found to be optimal for maximizing Roridin E content .
化学反応の分析
Types of Reactions: Roridin E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and epoxy groups on its structure .
Common Reagents and Conditions: Common reagents used in the reactions of Roridin E include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of Roridin E depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .
類似化合物との比較
Roridin E is part of the macrocyclic trichothecene family, which includes compounds like verrucarin A and J . Compared to its derivatives, such as 12-hydroxyroridin E, Roridin E exhibits significantly higher cytotoxicity . This uniqueness is attributed to the presence of specific functional groups that enhance its biological activity .
List of Similar Compounds:- Verrucarin A
- Verrucarin J
- 12-Hydroxyroridin E
- 12,13-Deoxy Roridin E
特性
CAS番号 |
16891-85-3 |
|---|---|
分子式 |
C29H38O8 |
分子量 |
514.6 g/mol |
IUPAC名 |
(1R,3R,8R,12Z,17R,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5?,8-6?,19-14-/t20-,21-,22-,23-,24-,27-,28-,29+/m1/s1 |
InChIキー |
KEEQQEKLEZRLDS-RHVPTTJNSA-N |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C |
異性体SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(\CCO[C@H](C=CC=CC(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)[C@@H](C)O)/C |
正規SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C |
製品の起源 |
United States |
Q1: What is the primary mechanism of action of Roridin E?
A1: Roridin E primarily exerts its toxic effects by inhibiting protein synthesis. [, , ] While the exact mechanism is complex, it is believed to involve binding to the ribosomes, the cellular machinery responsible for protein production. [] This disruption of protein synthesis has cascading effects on cellular functions, ultimately leading to cell death. [, ]
Q2: What are the downstream effects of Roridin E's inhibition of protein synthesis?
A2: The inhibition of protein synthesis by Roridin E triggers a series of downstream effects, including:
- Disruption of cellular metabolism: Without essential proteins, cells cannot carry out vital metabolic processes. []
- Induction of oxidative stress: Roridin E can lead to the accumulation of reactive oxygen species, damaging cellular components. [, ]
- Activation of cell death pathways: The severe cellular damage caused by Roridin E can trigger programmed cell death (apoptosis). [, ]
Q3: What is the molecular formula and weight of Roridin E?
A3: Roridin E has a molecular formula of C29H38O8 and a molecular weight of 514.6 g/mol. [, ]
Q4: What spectroscopic data is available for the characterization of Roridin E?
A4: Roridin E has been extensively characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments have provided detailed information about the structure and stereochemistry of Roridin E. [, , , ]
- Mass Spectrometry (MS): High-resolution MS techniques have been employed to determine the accurate mass and fragmentation pattern of Roridin E. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify functional groups present in Roridin E. []
Q5: Is there research on the stability of Roridin E under different environmental conditions?
A5: While limited research is available specifically addressing material compatibility, studies suggest that Roridin E production by fungi can be influenced by factors such as temperature, CO2 levels, and growth media composition. [, , ] This highlights the potential for environmental factors to impact Roridin E stability.
Q6: Does Roridin E exhibit any catalytic properties?
A6: Currently, there is no scientific evidence to suggest that Roridin E possesses any catalytic properties. Its primary mode of action is through binding and inhibiting biological targets rather than catalyzing chemical reactions.
Q7: Have computational methods been employed to study Roridin E?
A7: Yes, computational chemistry has played a role in understanding the structure and activity of Roridin E and related macrocyclic trichothecenes.
- Structure Determination and Confirmation: X-ray crystallography has provided crucial insights into the three-dimensional structure of Roridin E, confirming its stereochemistry. []
- Structure-Activity Relationship (SAR) Studies: Computational modeling and QSAR studies can be valuable tools to investigate the relationship between the structure of Roridin E and its biological activity, potentially aiding in the design of less toxic analogs or identifying novel applications. [, ]
Q8: How do structural modifications to Roridin E affect its activity and toxicity?
A8: Research suggests that even subtle changes in the structure of Roridin E can significantly impact its biological activity and toxicity.
- 12′-Hydroxyl Group: The presence of a hydroxyl group at the 12′ position of Roridin E has been shown to dramatically reduce its cytotoxicity compared to its analog without this modification. [] This highlights the importance of specific structural motifs in mediating the toxic effects of Roridin E.
Q9: What are the known toxicological effects of Roridin E?
A9: Roridin E is a potent mycotoxin with various toxic effects on both animals and humans:
- Cytotoxicity: It exhibits significant cytotoxicity against various cell lines, including human tumor cell lines, indicating its potential to disrupt cellular processes and induce cell death. [, , ]
- Hepatotoxicity: Studies on rats have shown that Roridin E can cause liver damage, evidenced by alterations in liver enzymes and oxidative stress markers. [, ]
- Nephrotoxicity: Roridin E exposure has also been linked to kidney damage in animal models, suggesting potential adverse effects on renal function. []
- Immunotoxicity: Some research indicates that Roridin E might suppress immune responses, rendering individuals more susceptible to infections. []
Q10: What analytical methods are used to detect and quantify Roridin E?
A10: Various analytical techniques are employed for the detection and quantification of Roridin E in different matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), allows for the separation and quantification of Roridin E in complex mixtures. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These advanced techniques offer high sensitivity and selectivity in detecting and quantifying Roridin E, even at trace levels. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)




